Cas no 1864058-18-3 (2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride)
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride structure](https://ja.kuujia.com/scimg/cas/1864058-18-3x500.png)
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- AKOS026747420
- 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-aminehydrochloride
- 2-(1H-benzimidazol-2-ylsulfanyl)propan-1-amine;hydrochloride
- F2167-1768
- EN300-240730
- 2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride
- 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride
- 1864058-18-3
-
- インチ: 1S/C10H13N3S.ClH/c1-7(6-11)14-10-12-8-4-2-3-5-9(8)13-10;/h2-5,7H,6,11H2,1H3,(H,12,13);1H
- InChIKey: DYSAFJATONCRMB-UHFFFAOYSA-N
- ほほえんだ: Cl.S(C1=NC2C=CC=CC=2N1)C(C)CN
計算された属性
- せいみつぶんしりょう: 243.06
- どういたいしつりょう: 243.06
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80A^2
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H161401-500mg |
2-((1h-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride |
1864058-18-3 | 500mg |
$ 475.00 | 2022-06-04 | ||
TRC | H161401-1g |
2-((1h-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride |
1864058-18-3 | 1g |
$ 730.00 | 2022-06-04 | ||
Life Chemicals | F2167-1768-2.5g |
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride |
1864058-18-3 | 95%+ | 2.5g |
$1030.0 | 2023-09-06 | |
Enamine | EN300-240730-10.0g |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride |
1864058-18-3 | 95% | 10.0g |
$3191.0 | 2024-06-19 | |
Enamine | EN300-240730-5.0g |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride |
1864058-18-3 | 95% | 5.0g |
$2152.0 | 2024-06-19 | |
Enamine | EN300-240730-0.5g |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride |
1864058-18-3 | 95% | 0.5g |
$713.0 | 2024-06-19 | |
Enamine | EN300-240730-5g |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride |
1864058-18-3 | 5g |
$2152.0 | 2023-09-15 | ||
Enamine | EN300-240730-1g |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride |
1864058-18-3 | 1g |
$743.0 | 2023-09-15 | ||
Enamine | EN300-240730-2.5g |
2-(1H-1,3-benzodiazol-2-ylsulfanyl)propan-1-amine hydrochloride |
1864058-18-3 | 95% | 2.5g |
$1454.0 | 2024-06-19 | |
Life Chemicals | F2167-1768-1g |
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride |
1864058-18-3 | 95%+ | 1g |
$515.0 | 2023-09-06 |
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride 関連文献
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochlorideに関する追加情報
Professional Introduction to 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride (CAS No. 1864058-18-3)
2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride, with the CAS number 1864058-18-3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of this compound features a combination of a benzodiazole moiety and an amine group, which makes it a versatile scaffold for designing novel therapeutic agents.
The benzodiazole ring system is well-known for its biological activity, particularly in the modulation of neurological and inflammatory pathways. In recent years, there has been a surge in research focusing on benzodiazole derivatives as potential treatments for various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases. The presence of the thioether linkage in 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride adds an additional layer of functionality, enabling interactions with biological targets that are not accessible to simpler aromatic compounds.
One of the most compelling aspects of this compound is its potential as a precursor for the development of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is often associated with cancer and inflammatory diseases. The amine group in the structure of 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride provides a suitable platform for designing molecules that can selectively inhibit specific kinases, thereby offering therapeutic benefits.
Recent studies have highlighted the importance of scaffold hopping in drug discovery, where chemists modify the core structure of a known active compound to improve its pharmacological properties. The benzodiazole-imidazole hybrid structure found in 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride represents an excellent example of such a scaffold hop. By combining two distinct pharmacophores, this compound can potentially exhibit enhanced binding affinity and selectivity towards target proteins.
In addition to its kinase inhibition potential, 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride has shown promise in preclinical studies as an anti-inflammatory agent. Inflammation is a key pathological process in many diseases, including rheumatoid arthritis and atherosclerosis. The ability of this compound to modulate inflammatory pathways suggests that it could be a valuable tool for developing new treatments for these conditions.
The synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride involves several key steps that highlight the synthetic versatility of this compound. The reaction sequence typically begins with the formation of the benzodiazole ring system through condensation reactions. Subsequent functionalization at the 2-position of the benzodiazole ring introduces the thioether linkage, which is then further modified to incorporate the propylamine moiety. Finally, hydrochlorination is used to stabilize the amine group as its hydrochloride salt.
The synthetic route to 2-(*benzo[d]imidazol*)-2-thiol-propanal is particularly noteworthy because it demonstrates how functional group transformations can be used to construct complex molecular architectures from simpler starting materials. This approach not only provides a practical route to this compound but also offers insights into general strategies for designing other heterocyclic derivatives with potential biological activity.
One of the challenges in drug development is achieving optimal solubility and bioavailability while maintaining high potency. The hydrochloride salt form of 2-(*benzo[d]imidazol*)-thiol-propanal enhances its solubility in aqueous media, which is crucial for pharmaceutical applications. This improvement in solubility can lead to better absorption and distribution within the body, ultimately increasing the compound's therapeutic efficacy.
Computational modeling has played an increasingly important role in understanding the interactions between small molecules and biological targets. Molecular docking studies have been used to predict how 2-(*benzo[d]imidazol*)-thiol-propanal might bind to various protein targets, including kinases and receptors involved in inflammation. These studies have provided valuable insights into the compound's binding mode and have helped guide further optimization efforts.
The development of novel drug candidates often involves iterative processes of synthesis, testing, and optimization. The case of 2-(*benzo[d]imidazol*)-thiol-propanal exemplifies this approach by demonstrating how initial lead compounds can be refined through structural modifications to improve their pharmacological properties. This iterative process is essential for identifying compounds that are both effective and safe for clinical use.
In conclusion, 2-(*benzo[d]imidazol*)-thiol-propanal hydrochloride (CAS No. 1864058183) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases, including cancer and inflammation-related disorders. The combination of experimental synthesis and computational modeling continues to drive advancements in understanding its biological activity and optimizing its pharmacological properties.
1864058-18-3 (2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride) 関連製品
- 1504671-30-0(1-(2-methylpentyl)-1H-1,2,3-triazol-4-amine)
- 81323-69-5(2-hydroxy-5-propylbenzaldehyde)
- 1806016-71-6(3-Amino-2-(chloromethyl)-5-(difluoromethyl)pyridine-6-acetic acid)
- 41372-02-5(Penicillin G Benzathine Tetrahydrate)
- 1806397-91-0(2-Fluoro-4-mercaptobenzo[d]oxazole)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1207051-56-6(3-(thiophen-2-yl)-1-({1-(thiophen-2-yl)methylpiperidin-4-yl}methyl)urea)
- 1805870-89-6(2-Bromo-7-chloro-1H-benzimidazole-4-acetic acid)
- 1207040-30-9(1-(4-chlorophenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide)



